molecular formula C17H22N4O2S B3306297 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine CAS No. 926253-38-5

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Cat. No.: B3306297
CAS No.: 926253-38-5
M. Wt: 346.4 g/mol
InChI Key: SJKDTPCRTARDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the sulfonyl group can produce sulfides .

Mechanism of Action

The mechanism of action of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The sulfonyl group can also interact with receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydrazinyl and sulfonyl groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

[5-(4-benzylpiperidin-1-yl)sulfonylpyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c18-20-17-7-6-16(13-19-17)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKDTPCRTARDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
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5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
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5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
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5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
Reactant of Route 5
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
Reactant of Route 6
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

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